molecular formula C17H13N3O3S B5736924 2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B5736924
M. Wt: 339.4 g/mol
InChI Key: JEJPTMLYKKNLQY-UHFFFAOYSA-N
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Description

2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide 1 is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also act by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound 1 may exhibit its anti-inflammatory and antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and oxidative stress in various animal models. In addition, it has been studied for its potential use as an antibacterial and antifungal agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide 1 in lab experiments is its potential therapeutic applications. It has been shown to exhibit promising anticancer, anti-inflammatory, and antioxidant properties. Additionally, the synthesis method for this compound 1 is relatively straightforward and yields a reasonable amount of the this compound. However, one of the limitations of using this compound 1 in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate its mode of action.

Future Directions

There are several future directions for the study of 2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide 1. One area of research could be to further investigate its mechanism of action. This could involve identifying the specific enzymes or pathways that it targets in cancer cells. Another area of research could be to study its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, further studies could be conducted to explore its potential use as an antibacterial and antifungal agent. Finally, more studies could be conducted to evaluate its safety and toxicity in animal models.

Synthesis Methods

The synthesis of 2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide 1 has been reported in the literature. The method involves the reaction of 6-chloro-1,2-dihydrobenzo[cd]indole-2,3-dione with 2-pyridinemethanamine in the presence of sodium hydride. The resulting intermediate is then treated with sulfamic acid to yield this compound 1. The overall yield of the synthesis is reported to be around 50%.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Compound 1 has also been reported to have anti-inflammatory and antioxidant properties. In addition, it has been studied for its potential use as an antibacterial and antifungal agent.

Properties

IUPAC Name

2-oxo-N-(pyridin-2-ylmethyl)-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-17-13-6-3-5-12-15(8-7-14(20-17)16(12)13)24(22,23)19-10-11-4-1-2-9-18-11/h1-9,19H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJPTMLYKKNLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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